molecular formula C15H18ClN3O2S B11172253 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide

Cat. No.: B11172253
M. Wt: 339.8 g/mol
InChI Key: QHSBRCRIMCTAKY-UHFFFAOYSA-N
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Description

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide typically involves the reaction of 4-chlorophenoxyacetic acid with thiosemicarbazide to form the intermediate 5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 3,3-dimethylbutanoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide is unique due to its specific combination of a thiadiazole ring and a butanamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H18ClN3O2S

Molecular Weight

339.8 g/mol

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide

InChI

InChI=1S/C15H18ClN3O2S/c1-15(2,3)8-12(20)17-14-19-18-13(22-14)9-21-11-6-4-10(16)5-7-11/h4-7H,8-9H2,1-3H3,(H,17,19,20)

InChI Key

QHSBRCRIMCTAKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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